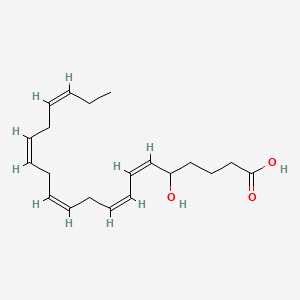

(5S,6E,8Z,11Z,14Z,17E)-5-hydroxyicosa-6,8,11,14,17-pentaenoic acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

(5S,6E,8Z,11Z,14Z,17E)-5-hydroxyicosa-6,8,11,14,17-pentaenoic acid is a complex organic compound characterized by its multiple double bonds and a hydroxyl group. This compound is part of the eicosanoid family, which are signaling molecules derived from fatty acids. Eicosanoids play crucial roles in various physiological processes, including inflammation and immunity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5S,6E,8Z,11Z,14Z,17E)-5-hydroxyicosa-6,8,11,14,17-pentaenoic acid typically involves the oxidation of arachidonic acid. The process can be carried out using various oxidizing agents under controlled conditions to ensure the selective formation of the desired product. Common oxidizing agents include hydrogen peroxide and molecular oxygen, often in the presence of catalysts such as lipoxygenases.

Industrial Production Methods

Industrial production of this compound may involve biotechnological approaches, utilizing microbial or enzymatic systems to convert arachidonic acid into the desired hydroxy derivative. These methods are advantageous due to their specificity and efficiency, reducing the need for extensive purification steps.

Chemical Reactions Analysis

Types of Reactions

(5S,6E,8Z,11Z,14Z,17E)-5-hydroxyicosa-6,8,11,14,17-pentaenoic acid undergoes various chemical reactions, including:

Oxidation: Further oxidation can lead to the formation of hydroperoxy derivatives.

Reduction: Reduction reactions can convert the hydroxyl group to a hydrogen atom, forming a saturated compound.

Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, molecular oxygen, and lipoxygenases.

Reduction: Catalytic hydrogenation using palladium or platinum catalysts.

Substitution: Nucleophiles such as halides or amines under basic conditions.

Major Products Formed

Oxidation: Hydroperoxyicosa-pentaenoic acids.

Reduction: Saturated icosa-pentaenoic acids.

Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

(5S,6E,8Z,11Z,14Z,17E)-5-hydroxyicosa-6,8,11,14,17-pentaenoic acid has numerous applications in scientific research:

Chemistry: Used as a precursor in the synthesis of more complex eicosanoids.

Biology: Studied for its role in cell signaling and regulation of inflammatory responses.

Medicine: Investigated for its potential therapeutic effects in treating inflammatory diseases and conditions related to immune system dysfunction.

Industry: Utilized in the production of pharmaceuticals and as a biochemical tool in research laboratories.

Mechanism of Action

The compound exerts its effects primarily through its interaction with specific receptors on cell membranes, leading to the activation of various signaling pathways. These pathways can result in the modulation of gene expression, enzyme activity, and cellular responses. The hydroxyl group plays a crucial role in its binding affinity and specificity to these receptors.

Comparison with Similar Compounds

Similar Compounds

(5S,6E,8Z,11Z,14Z,17Z)-5-hydroperoxyicosa-6,8,11,14,17-pentaenoic acid: Similar in structure but contains a hydroperoxy group instead of a hydroxyl group.

Arachidonic acid: The precursor to (5S,6E,8Z,11Z,14Z,17E)-5-hydroxyicosa-6,8,11,14,17-pentaenoic acid, lacking the hydroxyl group.

Uniqueness

This compound is unique due to its specific hydroxylation pattern, which imparts distinct biological activities compared to its analogs. This specificity makes it a valuable compound for studying the intricate mechanisms of eicosanoid signaling and its implications in health and disease.

Biological Activity

(5S,6E,8Z,11Z,14Z,17E)-5-hydroxyicosa-6,8,11,14,17-pentaenoic acid (commonly referred to as 5-HEPE) is a polyunsaturated fatty acid that belongs to the family of eicosanoids. Eicosanoids are bioactive lipids derived from arachidonic acid and other polyunsaturated fatty acids (PUFAs), playing crucial roles in various physiological processes including inflammation and cellular signaling. This article explores the biological activity of 5-HEPE based on recent research findings.

- Chemical Formula : C20H30O3

- Molecular Weight : 318.45 g/mol

- CAS Number : 83952-40-3

Anti-inflammatory Effects

Research indicates that 5-HEPE exhibits significant anti-inflammatory properties. It has been shown to inhibit the production of pro-inflammatory cytokines and mediators in various cell types. For instance:

- Inhibition of Pro-inflammatory Cytokines : Studies have demonstrated that 5-HEPE can reduce levels of TNF-alpha and IL-6 in macrophages exposed to inflammatory stimuli .

- Mechanism of Action : The anti-inflammatory effects are thought to be mediated through the modulation of nuclear factor kappa B (NF-kB) pathways and the activation of peroxisome proliferator-activated receptors (PPARs) which regulate gene expression related to inflammation .

Role in Pain Modulation

5-HEPE has been implicated in pain modulation:

- Nociceptive Pathways : Research has shown that dietary intake of linoleic acid leads to increased plasma levels of pro-nociceptive lipid mediators including 5-HEPE. This suggests a complex role where it may contribute to pain signaling under certain conditions .

Cardiovascular Health

The compound also shows promise in cardiovascular health:

- Vasodilatory Effects : Some studies suggest that eicosanoids like 5-HEPE may enhance endothelial function and promote vasodilation through nitric oxide pathways .

Study 1: Dietary Influence on Lipid Mediators

A study conducted by researchers at European PMC examined the effects of dietary linoleic acid on plasma lipid mediators. It was found that increased linoleic acid intake led to elevated levels of 5-HEPE and other related eicosanoids, which correlated with heightened nociceptive responses in experimental models.

Study 2: Inflammation in Obesity

Another investigation focused on the relationship between obesity-induced inflammation and the levels of various eicosanoids including 5-HEPE. The results indicated that higher concentrations of this fatty acid were associated with reduced inflammatory markers in obese subjects undergoing dietary interventions aimed at reducing inflammation .

Data Table: Comparison of Eicosanoid Activities

Properties

Molecular Formula |

C20H30O3 |

|---|---|

Molecular Weight |

318.4 g/mol |

IUPAC Name |

(6Z,8Z,11Z,14Z,17Z)-5-hydroxyicosa-6,8,11,14,17-pentaenoic acid |

InChI |

InChI=1S/C20H30O3/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-16-19(21)17-15-18-20(22)23/h3-4,6-7,9-10,12-14,16,19,21H,2,5,8,11,15,17-18H2,1H3,(H,22,23)/b4-3-,7-6-,10-9-,13-12-,16-14- |

InChI Key |

FTAGQROYQYQRHF-VETVSMCYSA-N |

Isomeric SMILES |

CC/C=C\C/C=C\C/C=C\C/C=C\C=C/C(CCCC(=O)O)O |

Canonical SMILES |

CCC=CCC=CCC=CCC=CC=CC(CCCC(=O)O)O |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.